4-(phenoxymethyl)-2H-1,2,3-triazole
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Overview
Description
4-(Phenoxymethyl)-2H-1,2,3-triazole is a heterocyclic compound containing a triazole ring substituted with a phenoxymethyl group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. This reaction is a click chemistry approach that efficiently forms 1,2,3-triazoles. The general procedure involves reacting phenoxymethyl azide with an alkyne under copper(I) catalysis, often using copper sulfate and sodium ascorbate as the catalytic system .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxymethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of triazole carboxylic acids.
Reduction: Formation of triazole alcohols.
Substitution: Formation of halogenated triazoles.
Scientific Research Applications
4-(Phenoxymethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(phenoxymethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of their functions. This compound may also interfere with cellular pathways, such as signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
4-(Phenoxymethyl)-1H-1,2,3-triazole: A closely related compound with similar structural features but different reactivity and applications.
Uniqueness
4-(Phenoxymethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(phenoxymethyl)-2H-triazole |
InChI |
InChI=1S/C9H9N3O/c1-2-4-9(5-3-1)13-7-8-6-10-12-11-8/h1-6H,7H2,(H,10,11,12) |
InChI Key |
STOJQXZAEPQXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNN=C2 |
Origin of Product |
United States |
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